N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a triazolopyrimidine derivative characterized by a methyl-substituted triazole ring fused to a pyrimidine core. The 7-position of the heterocyclic system is functionalized with a sulfanyl group linked to an N-methyl acetamide moiety. This structural configuration enables interactions with biological targets such as enzymes and receptors, particularly in oncology and antiviral research . The compound’s synthesis involves cyclization to form the triazolopyrimidine core followed by thioether formation, with optimization of reaction conditions critical for yield and purity .
Properties
IUPAC Name |
N-methyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS/c1-9-5(15)3-16-8-6-7(10-4-11-8)14(2)13-12-6/h4H,3H2,1-2H3,(H,9,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXGTNFHMRJKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NC2=C1N=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The initial step involves the synthesis of the triazolopyrimidine core. This can be achieved through a cyclization reaction between appropriate precursors, such as 3-methyl-1H-1,2,3-triazole and a pyrimidine derivative, under acidic or basic conditions.
Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the triazolopyrimidine core with a thiol compound, such as thiourea, in the presence of a base like sodium hydroxide.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with an acylating agent, such as acetic anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can also be reduced, especially at the triazolopyrimidine core, to yield various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its unique structure, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Physicochemical Differences
Key Functional Group Impacts
- Methyl Groups (Triazole Core and Acetamide) : Improve metabolic stability by reducing oxidative deamination .
- Sulfanyl Linkage : Facilitates hydrogen bonding with target proteins, critical for kinase inhibition .
- Halogen Substituents (Cl, F) : Increase binding affinity to hydrophobic enzyme pockets .
Biological Activity
N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidine derivatives, characterized by the presence of a triazole ring fused to a pyrimidine structure. The molecular formula is with a molecular weight of approximately 239.31 g/mol. Its structure is significant for its interactions with various biological targets due to the presence of sulfur and nitrogen heteroatoms.
The primary biological activity attributed to this compound appears to involve:
- Enzyme Inhibition : The compound has been studied as a potential inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in cancer cell proliferation and migration. By inhibiting autotaxin, this compound may reduce LPA levels, leading to decreased tumor growth and metastasis .
- Anticancer Activity : In vitro studies have demonstrated that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Anticancer Efficacy
The following table summarizes findings from studies evaluating the anticancer efficacy of triazolopyrimidine derivatives:
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.0 ± 1.5 | |
| Similar Derivative A | A549 | 18.0 ± 2.0 | |
| Doxorubicin (Control) | MCF-7 | 10.0 ± 0.8 |
These results suggest that while this compound demonstrates significant anticancer activity, it may not be as potent as established chemotherapeutics like doxorubicin.
Study on Autotaxin Inhibition
A recent study focused on the synthesis and evaluation of triazolopyrimidine derivatives as autotaxin inhibitors highlighted that compounds with structural similarities to this compound exhibited competitive inhibition against autotaxin. The study reported an IC50 value of approximately 12 μM for one derivative in inhibiting autotaxin activity . This suggests potential therapeutic applications in conditions where LPA signaling is implicated.
Cytotoxicity Against Tumor Cell Lines
In another investigation assessing the cytotoxic effects of various triazolopyrimidine derivatives on human cancer cell lines (MCF-7 and A549), it was found that modifications in the sulfur-containing moiety significantly enhanced anticancer activity. The study concluded that the presence of sulfur in these compounds is crucial for their biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
